molecular formula C26H24ClOP B041567 (4-Methoxybenzyl)triphenylphosphonium chloride CAS No. 3462-97-3

(4-Methoxybenzyl)triphenylphosphonium chloride

Cat. No. B041567
CAS RN: 3462-97-3
M. Wt: 418.9 g/mol
InChI Key: YQXBNCFNXOFWLR-UHFFFAOYSA-M
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Description

Synthesis Analysis

  • Synthesis from Triphenylphosphane : Triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride is formed by reacting triphenylphosphane with 2,4,5-trimethoxybenzyl chloride under anhydrous conditions (Shivaprakash et al., 2015).

Molecular Structure Analysis

  • Steric Congestion and Molecular Geometry : The molecular geometry of related phosphonium compounds shows evidence of steric congestion, particularly around the central double bond. This aspect is highlighted in the non-planar structure of the central alkene fragment in certain derivatives (Shivaprakash et al., 2015).

Chemical Reactions and Properties

  • Wittig Reactions : (4-Methoxybenzyl)triphenylphosphonium chloride derivatives participate in Wittig reactions, leading to the formation of multiply substituted stilbenes (Shivaprakash et al., 2015).

Physical Properties Analysis

  • Crystal Structure and Hydrogen Bonds : In certain hydrated forms, the chloride anions and water molecules are linked by hydrogen bonds forming chain structures, and each cation is linked by hydrogen bonds forming a sheet structure (Shivaprakash et al., 2015).

Chemical Properties Analysis

  • Antimicrobial Activity : Derivatives of (4-Methoxybenzyl)triphenylphosphonium chloride, specifically acylhydrazones, have shown selective activity against Gram-positive bacteria strains (Milenković et al., 2020).
  • Corrosion Inhibition : A related compound, (4-ethoxybenzyl)-triphenylphosphonium bromide, has shown good inhibiting features for mild steel corrosion in acidic solutions (Kumar et al., 2017).

Scientific Research Applications

  • Corrosion Inhibition : It acts as a highly efficient inhibitor for carbon steel corrosion in acidic solutions, such as 1.0 M HCl, achieving up to 99% inhibition at room temperature (Nahlé, Abu-Abdoun, & Abdel-Rahman, 2008). Similar compounds have shown effectiveness in inhibiting mild steel corrosion in sulfuric acid environments (Goyal et al., 2020).

  • Chemical Synthesis and Reactions : It can react with elemental phosphorus and phosphone to produce bis(4-methoxybenzyl)phosphine oxide under certain conditions (Shaikhutdinova et al., 2001). Additionally, the 4-methoxybenzyl group is useful in protecting the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis (Takaku & Kamaike, 1982).

  • Antimicrobial Activity : Novel quaternary phosphonium acylhydrazones derived from this compound exhibit selective antimicrobial activity against Gram-positive bacterial strains (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).

  • Solar Cell Applications : Composites involving similar compounds demonstrate potential in solar cell applications, as indicated by their UV-vis and emission spectra characteristics (Kubo et al., 2005).

  • Humidity Sensing : Copolymers containing variants of this compound exhibit humidity-sensitive properties, making them suitable for high-humidity or dew point sensors (Lee, Rhee, & Gong, 1999).

Safety And Hazards

The safety data sheet for “(4-Methoxybenzyl)triphenylphosphonium chloride” advises not to get the compound in eyes, on skin, or on clothing. It also advises to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and not to breathe (dust, vapor, mist, gas). If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

(4-methoxyphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBNCFNXOFWLR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)triphenylphosphonium chloride

CAS RN

3462-97-3, 18583-41-0
Record name (4-Methoxybenzyl)triphenylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3462-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methoxybenzyl)triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphonium, [(4-methoxyphenyl)methyl]triphenyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-methoxybenzyl chloride (1.153 g, 0.0074 mol) in anhydrous toluene (10 mL) was treated with triphenylphosphine (1.93 g, 1 equivalent). The resulting solution was refluxed under nitrogen. After 8–10 hours, the reaction was cooled to room temperature and diluted with ether. The phosphonium salt was collected by filtration. Yield=1.5 g (53%); MALDI-TOF MS 383.9 obs. (383.45 calc.).
Quantity
1.153 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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